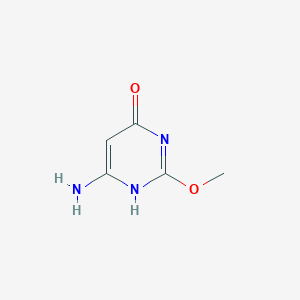

6-Amino-2-methoxypyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 2 Methoxypyrimidin 4 Ol and Its Derivatives

Classical and Modern Synthetic Approaches to Pyrimidine (B1678525) Ring Systems

The construction of the pyrimidine framework is a well-established field, with numerous methods developed over more than a century. These strategies can be broadly categorized into classical cyclization reactions and modern, efficiency-focused multi-component and one-pot reactions.

Cyclization Reactions Involving β-Dicarbonyl Compounds with N–C–N Fragments

The most fundamental and widely used method for pyrimidine synthesis is the Prinzbach-type condensation, which involves the reaction of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine or urea (B33335). This approach forms the pyrimidine ring through a cyclocondensation reaction.

The general mechanism involves the initial condensation of the N-C-N fragment (e.g., guanidine) with one of the carbonyl groups of the β-dicarbonyl compound (e.g., a malonic ester derivative), followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The choice of substituents on both the dicarbonyl compound and the amidine determines the final substitution pattern of the pyrimidine. For instance, the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium ethoxide is a classical route to produce 2,4-diamino-6-hydroxypyrimidine. Similarly, using diethyl malonate with guanidine nitrate under basic conditions yields 2-amino-4,6-dihydroxypyrimidine.

Multi-component Reactions (MCRs) for Pyrimidine Framework Construction

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrimidine and dihydropyrimidine (B8664642) scaffolds. These reactions are attractive because they allow for the rapid creation of diverse chemical libraries. A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules, proceeding through condensation and dehydrogenation steps to build the pyrimidine ring.

First reported by Pietro Biginelli in 1891, the Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis. The primary products are 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which can be subsequently oxidized to form the corresponding pyrimidones. The reaction mechanism is understood to proceed through a series of bimolecular reactions, with the rate-limiting step being the aldol condensation between the aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and a final dehydrative cyclization. The versatility of the Biginelli reaction has been expanded to include four-component protocols, for instance, incorporating methanol (B129727) to introduce a methoxy (B1213986) group at the 4-position of the pyrimidine ring.

Table 1: Examples of Biginelli Reaction Components and Catalysts

| Aldehyde Component | β-Dicarbonyl Component | N-C-N Component | Catalyst | Resulting Scaffold |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Brønsted or Lewis Acids | Dihydropyrimidinone |

| Aromatic Aldehyde | Methyl Aroylpyruvate | Thiourea | Sodium Hydrogen Sulfate | Thioxohexahydropyrimidine |

| Various Aldehydes | Adamantane 1,3-dicarbonyls | Thiourea | Trimethylsilyl chloride | Adamantylated Pyrimidines |

Beyond the Biginelli reaction, a wide array of other three-component condensation strategies exist for pyrimidine synthesis. These reactions offer access to a broad scope of substitution patterns. A common strategy involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and an amidine-containing molecule. For example, magnesium oxide has been shown to effectively catalyze the reaction between aldehydes, amidines, and malononitrile to form highly functionalized aminopyrimidines. Similarly, bismuth(III) triflate serves as a green and reusable catalyst for the condensation of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and malononitrile to produce fused pyrido[2,3-d]pyrimidine (B1209978) systems.

These methods are characterized by their operational simplicity and the ability to construct the pyrimidine ring with multiple points of diversity in a single synthetic operation.

One-Pot Synthesis Techniques for Pyrimidine Derivatives

One-pot synthesis represents a highly efficient strategy that minimizes purification steps, solvent waste, and reaction time by performing multiple reaction steps in a single vessel. Many MCRs are inherently one-pot procedures. Catalyst-free, one-pot methods have been described for synthesizing novel pyrimidine derivatives. For instance, a two-stage process involving the synthesis of 2-amino-4-hydrazinyl-6-methoxy pyrimidine followed by a reaction with phenyl isothiocyanate derivatives can be performed in a one-pot fashion. Another example is the synthesis of pyrimidine-5-carbonitriles from benzaldehyde, malononitrile, and urea/thiourea using ammonium chloride as a catalyst under solvent-free conditions. These techniques are central to the principles of green chemistry and are widely applied in the large-scale production of pyrimidine-based compounds.

Targeted Synthetic Strategies for Aminomethoxypyrimidinols

The synthesis of the specifically substituted target, 6-Amino-2-methoxypyrimidin-4-ol, requires a regioselective approach to introduce the amino, methoxy, and hydroxyl groups at the C6, C2, and C4 positions, respectively. While a direct, one-step synthesis from simple precursors is not prominently documented, a logical pathway can be constructed based on the synthesis of closely related analogues, particularly the key intermediate 4,6-dihydroxy-2-methoxypyrimidine.

A plausible and efficient strategy involves a two-step approach:

Formation of the Pyrimidine Core : The foundational step is the cyclocondensation of a suitable N-C-N fragment with a 1,3-dicarbonyl compound. To install the 2-methoxy group from the outset, O-methylisourea (or its salt) can be condensed with a malonic ester, such as diethyl malonate, under basic conditions. This reaction directly furnishes the 4,6-dihydroxy-2-methoxypyrimidine core.

Regioselective Amination : With the dihydroxy intermediate in hand, the next critical step is the selective conversion of one hydroxyl group into an amino group. Direct amination of hydroxypyrimidines is challenging. Therefore, a common strategy is to first convert the hydroxyl groups into better leaving groups, typically chlorides, by treating the dihydroxy compound with a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 4,6-dichloro-2-methoxypyrimidine. The two chlorine atoms at the C4 and C6 positions exhibit different reactivities, which can be exploited for selective substitution. Nucleophilic aromatic substitution with ammonia (or a protected amine equivalent) can then be performed. By carefully controlling reaction conditions (temperature, stoichiometry), it is often possible to achieve monosubstitution, replacing one chloro group with an amino group. The final step would be the selective hydrolysis of the remaining chloro group back to a hydroxyl group to yield the target compound.

Table 2: Plausible Synthetic Route to this compound

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | O-Methylisourea + Diethyl Malonate | Sodium Ethoxide | 4,6-Dihydroxy-2-methoxypyrimidine | Pyrimidine ring formation |

| 2 | 4,6-Dihydroxy-2-methoxypyrimidine | POCl₃ | 4,6-Dichloro-2-methoxypyrimidine | Chlorination |

| 3 | 4,6-Dichloro-2-methoxypyrimidine | NH₃ (controlled) | 6-Amino-4-chloro-2-methoxypyrimidine | Regioselective Amination |

| 4 | 6-Amino-4-chloro-2-methoxypyrimidine | NaOH (aq) | This compound | Hydrolysis |

This proposed pathway leverages well-established transformations in pyrimidine chemistry to construct the target molecule with the desired substitution pattern. The key challenges in such a synthesis lie in controlling the regioselectivity of the amination and hydrolysis steps.

Regioselective Synthesis Pathways to Substituted Pyrimidinols

The regioselective synthesis of substituted pyrimidinols, including the 6-amino-4-ol scaffold, is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. The regioselectivity of this reaction is dictated by the nature of the substituents on both reactants.

A plausible and direct pathway to 6-amino-substituted pyrimidin-4-ols involves the reaction of a β-ketoester with guanidine hydrochloride. This reaction, often carried out in the presence of a base, proceeds in a single step to afford the desired pyrimidine core. For the synthesis of a 6-substituted-2-aminopyrimidin-4-ol, the choice of the β-ketoester is crucial in determining the substituent at the 6-position of the resulting pyrimidine ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| β-ketoester | Guanidine hydrochloride | 6-substituted-2-aminopyrimidin-4-ol | Base (e.g., K2CO3), Microwave irradiation, Solvent-free |

This method offers a straightforward approach to a variety of 5- and 6-substituted 2-aminopyrimidines. The use of microwave assistance and the absence of a solvent can significantly enhance the efficiency and environmental friendliness of this transformation microbenotes.com. The reaction is believed to proceed through a sequence of condensation, nucleophilic addition, and cyclization, ultimately leading to the stable aromatic pyrimidine ring mdpi.comnih.gov.

Cyclization and Methylation Procedures for 4-Amino-2,6-dimethoxypyrimidine Analogues

The synthesis of 4-Amino-2,6-dimethoxypyrimidine, a close analogue of the target compound, provides valuable insights into cyclization and methylation strategies. Two primary routes have been established for the industrial production of this compound: the barbituric acid method and the cyanoacetate method.

A more modern and efficient approach starts with cyanoacetate and urea scispace.comgoogle.com. These starting materials undergo a cyclization reaction to form 4-amino-2,6(1H,3H)-pyrimidinedione. This intermediate is then subjected to a two-step methylation process using a methylating agent, such as dimethyl sulfate or dimethyl carbonate, in the presence of a base and a phase transfer catalyst to yield 4-amino-2,6-dimethoxypyrimidine scispace.comgoogle.comgoogle.comresearchgate.netsemanticscholar.org. This pathway is not only more efficient but also avoids the use of hazardous reagents like phosphorus oxychloride, making it a greener alternative scispace.comgoogle.com.

| Starting Materials | Intermediate | Final Product | Key Reagents |

| Cyanoacetate, Urea | 4-amino-2,6(1H,3H)-pyrimidinedione | 4-amino-2,6-dimethoxypyrimidine | Sodium methoxide (for cyclization), Dimethyl sulfate/carbonate (for methylation) |

| Barbituric acid | Trichloropyrimidine | 4-amino-2,6-dimethoxypyrimidine | Phosphorus oxychloride (for chlorination), Ammonia, Sodium methoxide |

Derivatization from Precursor Pyrimidine Scaffolds (e.g., 2-amino-6-methylpyrimidin-4-ol)

Another versatile strategy for synthesizing substituted pyrimidines is the derivatization of pre-existing pyrimidine scaffolds. The compound 2-amino-6-methylpyrimidin-4-ol, which exists in tautomeric equilibrium with 2-amino-6-methylpyrimidin-4(3H)-one, serves as a valuable precursor for a variety of derivatives nih.gov.

The functional groups present on this scaffold—an amino group, a hydroxyl group (in its enol form), and a methyl group—offer multiple sites for chemical modification. For instance, the amino group can undergo reactions such as acylation and Schiff base formation researchgate.net. The hydroxyl group can be converted to a chloro group, which can then be displaced by various nucleophiles to introduce a range of substituents at the 4-position.

To synthesize a compound like this compound from a precursor such as 2-amino-6-methylpyrimidin-4-ol, a multi-step process would be necessary. This would likely involve protection of the amino and hydroxyl groups, followed by modification of the methyl group, and subsequent introduction of the methoxy group at the 2-position. While direct derivatization to achieve the target structure is complex, the reactivity of the precursor scaffold allows for the synthesis of a diverse library of pyrimidine derivatives researchgate.net.

Green Chemistry Principles Applied to Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, the elimination of volatile organic solvents, and the development of biocatalytic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often, cleaner reactions with fewer byproducts researchgate.netasianpubs.orgnih.govbenthamdirect.comijsrst.comnih.gov.

The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, is a classic example that has been successfully adapted to microwave-assisted conditions asianpubs.orgnih.govbenthamdirect.com. The synthesis of various aminopyrimidine derivatives has also been shown to be highly efficient under microwave irradiation, often proceeding in a fraction of the time required for conventional heating microbenotes.com. The rapid and uniform heating provided by microwaves can lead to enhanced reaction rates and improved energy efficiency, aligning with the core tenets of green chemistry nih.gov.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement |

| Biginelli Reaction | Hours | Minutes | Often significant |

| Aminopyrimidine Synthesis | Hours to Days | Minutes to Hours | Generally observed |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions, offer a cleaner and more sustainable alternative.

Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants together, has been successfully applied to the synthesis of pyrimidine derivatives elsevierpure.comrsc.orgmdpi.comnih.govnih.gov. This technique can lead to quantitative yields without the need for any solvent, simplifying workup procedures and minimizing waste mdpi.comnih.gov. The synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved under solvent-free conditions by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base tandfonline.comnih.gov. These solventless approaches not only reduce the environmental footprint of the synthesis but can also lead to different reactivity and selectivity compared to solution-phase reactions.

Biocatalytic and Environmentally Benign Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly approach to the synthesis of complex molecules. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can often eliminate the need for protecting groups and harsh reagents.

In the context of pyrimidine synthesis, enzymes such as nucleoside phosphorylases have been used for the biocatalytic synthesis of pyrimidine nucleosides through transglycosylation reactions scispace.comtandfonline.comresearchgate.netwhiterose.ac.uk. These enzymatic methods utilize aqueous systems, greatly reducing the reliance on toxic organic solvents scispace.com. Amine transaminases are another class of enzymes that have shown promise for the stereoselective introduction of amino groups into various molecules, a key step in the synthesis of many bioactive compounds nih.govmdpi.comfrontiersin.orgresearchgate.net. The de novo enzymatic synthesis of pyrimidine nucleotides has also been demonstrated, providing a complete biological pathway to these essential molecules microbenotes.comnih.govdavuniversity.orgacs.orgwikipedia.orgepa.gov. These biocatalytic approaches represent a significant step towards the development of truly sustainable and green methods for the production of pyrimidine derivatives.

Reaction Mechanisms and Chemical Reactivity of 6 Amino 2 Methoxypyrimidin 4 Ol

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. bhu.ac.in However, the presence of activating groups such as amino and hydroxyl/alkoxy moieties can increase the electron density of the ring, facilitating electrophilic attack. youtube.com

Positional Selectivity at C-5

In the pyrimidine ring, the C-5 position is the most susceptible to electrophilic attack. This is because the positive charge of the sigma complex (the intermediate in electrophilic aromatic substitution) can be delocalized without placing a positive charge on the electronegative nitrogen atoms. The amino and hydroxyl/oxo groups at positions 6 and 4, respectively, are strong activating groups that further enhance the electron density at the C-5 position, making it the preferred site for electrophilic substitution. slideshare.net

Common electrophilic substitution reactions on activated pyrimidines include nitration, halogenation, and azo coupling. For instance, pyrimidines bearing strong electron-donating groups, such as an amino group at the second position, undergo nitration to yield the corresponding 5-nitro derivative. youtube.com While specific studies on 6-Amino-2-methoxypyrimidin-4-ol are not prevalent, by analogy, it is expected to undergo electrophilic substitution primarily at the C-5 position.

Table 1: Expected Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 6-Amino-2-methoxy-5-nitropyrimidin-4-ol |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 5-Halo-6-amino-2-methoxypyrimidin-4-ol |

| Azo coupling | ArN₂⁺ | 6-Amino-5-(arylazo)-2-methoxypyrimidin-4-ol |

Nucleophilic Aromatic Substitution on the Pyrimidine Ring System

Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of pyrimidines, particularly when good leaving groups are present at the electron-deficient positions. bhu.ac.in

Reactivity at Electron-Deficient C-2, C-4, and C-6 Positions

The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus are the primary targets for nucleophilic attack. The stability of the resulting Meisenheimer-like intermediate, where the negative charge is delocalized onto the ring nitrogen atoms, drives the reaction. mdpi.com The presence of a good leaving group, such as a halogen, at these positions is typically required for the substitution to proceed. bhu.ac.in

In the case of this compound, the substituents (amino, methoxy (B1213986), and hydroxyl/oxo) are not typical leaving groups under standard S_NAr conditions. However, the reactivity of these positions can be exploited by first modifying the existing functional groups. For example, the hydroxyl group at C-4 can be converted to a chloro group by treatment with reagents like phosphorus oxychloride, creating a reactive site for nucleophilic substitution. bhu.ac.in

Studies on analogous compounds, such as 4-chloro-2-methylthiopyrimidine, demonstrate the lability of substituents at these positions towards various nucleophiles. rsc.org For instance, treatment with dimethylamine, sodium phenoxide, or sodium thiophenoxide leads to the substitution of the chloro group. rsc.org Similarly, in 2-amino-4,6-dichloropyrimidine, the chloro groups are readily displaced by nucleophiles. mdpi.com

Functional Group Transformations and Derivatizations of this compound

The amino and methoxy groups on the pyrimidine ring can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reactions of the Amino Moiety

The amino group at the C-6 position is a versatile functional handle. It can undergo reactions typical of primary aromatic amines, although its reactivity is influenced by the electronic nature of the pyrimidine ring.

Table 2: Potential Reactions of the Amino Group

| Reaction Type | Reagents | Potential Product |

| Acylation | Acyl chlorides, Anhydrides | N-(2-Methoxy-4-oxo-1,4-dihydropyrimidin-6-yl)acetamide |

| Diazotization | NaNO₂/HCl | 6-Diazo-2-methoxypyrimidin-4(3H)-one (can be unstable) |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

Modifications of the Methoxy Group

The methoxy group at the C-2 position is generally less reactive than the amino group. However, it can be cleaved under certain conditions to yield the corresponding hydroxypyrimidine. This is often achieved using strong acids like HBr or Lewis acids such as BBr₃.

Furthermore, the methoxy group can influence the reactivity of the adjacent positions and can be involved in more complex reaction sequences. For instance, in related pyrimidine systems, the presence of a methoxy group can direct metallation or participate in cyclization reactions. nih.gov While direct examples for this compound are scarce, the cleavage of the methoxy group to a hydroxyl group is a plausible transformation.

Enzymatic and Chemical Ring Opening/Closing Mechanisms Relevant to Pyrimidines

The structural integrity of the pyrimidine ring is central to its function in biological systems and its utility as a synthetic scaffold. Both enzymatic and chemical processes can mediate the opening and closing of this heterocyclic ring.

Enzymatic Mechanisms:

In biological systems, the synthesis and degradation of pyrimidines are tightly regulated processes involving specific enzymes. The de novo biosynthesis of pyrimidines involves the formation of the ring from simpler precursors. youtube.comyoutube.com A key ring-closing step is catalyzed by the enzyme dihydroorotase, which facilitates the cyclization of carbamoyl-L-aspartate to form dihydroorotate, losing a molecule of water in the process. umich.eduyoutube.comyoutube.com This reaction is a crucial part of the pathway leading to uridine (B1682114) monophosphate (UMP), a primary pyrimidine nucleotide. umich.edu

Conversely, the catabolism of pyrimidines involves ring-opening reactions. Enzymes known as dihydropyrimidases, which belong to the amidohydrolase superfamily, catalyze the hydrolytic opening of dihydropyrimidines (like dihydrouracil (B119008) and dihydrothymine) to form N-carbamoyl-β-amino acids. umich.edu The mechanism of these enzymes is essentially the reverse of the ring-closing reaction performed by dihydroorotases. umich.edu Another related enzyme, barbiturase, also performs a similar ring-opening function on barbiturates, converting them to ureido malonic acid. umich.edu

The table below outlines the key enzymes involved in pyrimidine ring dynamics.

| Enzyme | Function | Reaction | Pathway | Reference |

| Dihydroorotase | Ring Closure | Carbamoyl-L-aspartate → Dihydroorotate + H₂O | De Novo Pyrimidine Biosynthesis | umich.eduyoutube.comyoutube.com |

| Dihydropyrimidinase | Ring Opening | Dihydrouracil + H₂O → N-Carbamoyl-β-alanine | Pyrimidine Catabolism | umich.edu |

| Barbiturase | Ring Opening | Barbiturate → Ureido malonic acid | Pyrimidine Catabolism | umich.edu |

Chemical Mechanisms:

Chemical methods for pyrimidine ring synthesis often mimic biosynthetic strategies, typically involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule like urea (B33335), guanidine, or an amidine. wikipedia.org The Biginelli reaction is a classic example of a one-pot multicomponent reaction that produces dihydropyrimidinones. wikipedia.org More modern approaches utilize various catalysts, such as copper(II) triflate, to facilitate the [3+3] cycloaddition of precursors like propargyl alcohols and amidines to form the pyrimidine skeleton. mdpi.com

Ring-opening and subsequent recyclization, often termed ring transformations, can occur under specific chemical conditions. The pyrimidine ring, while aromatic, can be susceptible to nucleophilic attack, especially when activated by quaternization of a ring nitrogen. wur.nl Strong nucleophiles like the amide ion (in liquid ammonia) can add to an electrophilic carbon of the pyrimidine ring (e.g., C6 or C4), leading to ring fission. youtube.comwur.nl The resulting open-chain intermediate can then recyclize to form a new heterocyclic system, or in some cases, re-close to form the original pyrimidine ring but with an exchanged nitrogen atom from the nucleophile (a degenerate ring transformation). wur.nl For example, the reaction of 1-methylpyrimidinium salt with hydrazine (B178648) leads to ring opening at the N(1)-C(6) bond, followed by recyclization to form a pyrazole. wur.nl

Structure Activity Relationship Sar and Structural Modifications of 6 Amino 2 Methoxypyrimidin 4 Ol Derivatives

Rational Design Principles for Pyrimidine-Based Bioactive Compounds

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.gov This process involves a deep understanding of the target receptor's three-dimensional structure and the implementation of computational tools to predict and analyze molecular interactions. nih.govnih.gov For pyrimidine-based compounds, the goal is to create "smart" molecules by combining or overlapping pharmacophore groups from different templates to enhance desired biological activities while minimizing potential toxicity. nih.gov

Key principles in the rational design of pyrimidine (B1678525) derivatives include:

Target-Oriented Design: The design process often begins with a known biological target. Structural information of the target protein, often obtained through X-ray crystallography or homology modeling, is used to design ligands with complementary stereochemical and electrostatic properties. nih.govgardp.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a known active molecule with other groups that have similar physical or chemical properties. This is done to improve the compound's potency, selectivity, or pharmacokinetic profile. nih.gov

Computational Modeling: Integrated computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are extensively used to predict the biological activity and physicochemical properties of newly designed compounds. nih.gov These methods help in understanding the molecular interaction mechanisms and in selecting the most promising candidates for synthesis and further testing. nih.gov

A study by Cosimelli et al. (2008) on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine exemplifies the rational design process. The researchers designed open-chain analogues of a triazolopyrimidinone (B1258933) derivative with known affinity for the A3 adenosine (B11128) receptor. By considering the hydrophobic nature of the receptor's binding site, they systematically introduced various substituents to optimize the compound's affinity and selectivity, ultimately identifying a highly potent and selective ligand. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The electronic and steric properties of these substituents can modulate the molecule's interaction with its biological target, thereby affecting its efficacy and selectivity.

The electronic effects of substituents are a critical determinant of the biological activity of pyrimidine derivatives. These effects can be broadly categorized as inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron delocalization through pi bonds). libretexts.org

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH3) Groups: These groups are generally considered electron-donating through resonance, which can increase the electron density of the pyrimidine ring and potentially enhance its interaction with certain biological targets. libretexts.org The methoxy group, in particular, has been shown to influence the proton donation ability of the amino group in aminopyrimidines, a key factor in hydrogen bonding interactions with biological molecules. researchgate.net In some cases, the presence of a methoxy group can lead to increased biological activity. nih.gov For instance, in a study on coumarin (B35378) derivatives, the methoxy group exhibited a strong positive inductive effect, donating electron density to the rest of the molecule. nih.gov

Nitro (-NO2) Group: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. libretexts.orgnih.gov This can significantly alter the electronic properties of the pyrimidine ring and influence its biological activity. In some instances, the presence of a nitro group has been linked to notable antimicrobial activity. nih.gov However, the effect can be complex, with one study on halonitrobenzenes showing that an ortho-isomer possessed unique electronic properties due to the interaction between the nitro group and the adjacent halogen. nih.gov

The following table summarizes the electronic effects of common substituents and their observed impact on the biological activity of pyrimidine derivatives.

| Substituent | Electronic Effect | Impact on Biological Activity |

| Hydroxyl (-OH) | Electron-donating (resonance), Electron-withdrawing (inductive) libretexts.org | Can enhance activity; for example, 3-hydroxy substitution showed good activity against Staphylococcus aureus. asianpharmtech.com |

| Methoxy (-OCH3) | Electron-donating (resonance), Electron-withdrawing (inductive) libretexts.org | Can increase biological activity. nih.gov Influences hydrogen bonding ability. researchgate.net |

| Halogen (-Cl, -Br) | Electron-withdrawing (inductive), Electron-donating (resonance) libretexts.org | Often leads to good antimicrobial activity. nih.govasianpharmtech.com |

| Nitro (-NO2) | Strong electron-withdrawing (inductive and resonance) libretexts.orgnih.gov | Can result in remarkable antimicrobial activity. nih.gov |

Beyond electronic effects, the size, shape, and conformational flexibility of substituents play a crucial role in determining the biological activity of pyrimidine derivatives. These steric factors can influence how well a molecule fits into the binding site of its target protein. researchgate.net

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with a biological receptor. The presence of bulky substituents can restrict the rotational freedom of the molecule, locking it into a specific conformation that may be more or less favorable for binding. For example, in the development of A3 adenosine receptor agonists, it was found that bulky substituents on the 5'-uronamide moiety of 4'-thionucleoside analogues reduced binding affinity. elsevierpure.com

Development of Hybrid Scaffolds and Fused Pyrimidine Systems

To explore new chemical space and develop compounds with novel or enhanced biological activities, medicinal chemists often create hybrid scaffolds and fused pyrimidine systems.

Hybrid Scaffolds: These are molecules that combine the pyrimidine core with other pharmacologically active moieties. ajchem-a.com This approach aims to create "smart" molecules that retain the beneficial characteristics of the original templates while potentially offering advantages such as reduced toxicity. nih.gov For instance, hybrid hydrogels composed of natural polymers like chitosan (B1678972) and hyaluronic acid have been developed as scaffolds for tissue engineering, demonstrating good biocompatibility and promoting cell proliferation. nih.govresearchgate.net

Fused Pyrimidine Systems: In these systems, the pyrimidine ring is fused with another heterocyclic ring, creating a more rigid and complex scaffold. Examples include pyrazolo[3,4-d]pyrimidines, which are analogues of the naturally occurring purine (B94841) nucleus and have shown potential as purine antagonists. asianpharmtech.com Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been studied for their antimicrobial and anticancer activities. nih.gov The development of poly-fused pyrimidine derivatives has also been reported. nih.gov

The following table provides examples of fused pyrimidine systems and their associated biological activities.

| Fused System | Biological Activity |

| Pyrazolo[3,4-d]pyrimidines | Purine antagonists, antibacterial. asianpharmtech.com |

| Pyrido[2,3-d]pyrimidines | Antimicrobial, anticancer. nih.gov |

| Triazolopyrimidines | A3 adenosine receptor antagonists. nih.gov |

Structure-Based Drug Design (SBDD) Considerations for Pyrimidine Derivatives

Structure-based drug design (SBDD) is a powerful paradigm in modern drug discovery that relies on the three-dimensional structural information of biological targets. nih.govgardp.orgresearchgate.net This approach enables the rational design and optimization of ligands with high affinity and selectivity for their intended target. nih.gov

The SBDD process is cyclical and typically involves the following steps: nih.gov

Target Identification and Structure Determination: The process begins with identifying a therapeutic target and determining its 3D structure, often through X-ray crystallography or NMR spectroscopy. nih.gov

Binding Site Analysis: The binding site of the target protein is characterized to understand its shape, size, and the nature of the amino acid residues that line the pocket. gardp.org

Ligand Design and Docking: Computational tools are used to design or identify potential ligands that can fit into the binding site. Molecular docking simulations predict the binding conformation and affinity of these ligands. nih.govgardp.org

Synthesis and Biological Evaluation: The most promising compounds are synthesized and tested for their biological activity. nih.gov

Co-crystal Structure Analysis: The structure of the ligand-target complex is determined to validate the binding mode and provide insights for further optimization. gardp.org

SBDD has been successfully applied to the development of various drugs, and it is particularly well-suited for the optimization of pyrimidine derivatives. researchgate.net By understanding the specific interactions between a pyrimidine-based inhibitor and its target enzyme, medicinal chemists can make targeted modifications to the pyrimidine scaffold to improve its potency and selectivity. Recently developed structure-based 3D generative algorithms have the potential to further streamline the SBDD process by enabling the generation of novel, druglike molecules. biorxiv.org

Biological Activities and Pharmacological Insights of 6 Amino 2 Methoxypyrimidin 4 Ol and Its Analogues

Anti-Infective Potentials of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives represent a versatile class of compounds with significant potential in combating a wide range of infectious diseases. Their efficacy spans antibacterial, antifungal, antiviral, antimalarial, and antitubercular applications, making them a cornerstone in the development of novel anti-infective agents. gsconlinepress.comgsconlinepress.commdpi.com

Antibacterial Activities and Mechanisms (e.g., DNA Gyrase Inhibition)

Pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govias.ac.inacs.org One of the key mechanisms underlying their antibacterial effect is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govacs.orgmdpi.comnih.govmdpi.com By targeting the ATPase activity of the GyrB subunit, these compounds disrupt the topological state of DNA, ultimately leading to bacterial cell death. nih.govmdpi.com

Several studies have synthesized and evaluated novel pyrimidine derivatives for their antibacterial properties. For instance, a series of 1,4-dihydropyrimidine (B1237445) derivatives combined with pyridine (B92270) or pyrimidine rings were synthesized and showed significant bactericidal effects, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs against Escherichia coli. nih.gov Another study focused on chrysin-substituted pyrimidine-piperazine hybrids, which also target DNA gyrase. mdpi.com Furthermore, spiropyrimidinetriones represent a novel class of DNA gyrase inhibitors with potent activity against multidrug-resistant Gram-positive bacteria. acs.org The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their efficacy and pharmacokinetic profiles. acs.org

Interactive Table: Antibacterial Activity of Pyrimidine Derivatives

| Compound Type | Target Organism(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| 1,4-Dihydropyrimidine derivatives | E. coli, E. faecalis | DNA Gyrase Inhibition | MIC values of 1.95 and 0.97 µg/mL against E. coli for compounds 6b and 6c, respectively. nih.gov |

| Chrysin-substituted pyrimidine-piperazine hybrids | Gram-positive and Gram-negative bacteria | DNA Gyrase Inhibition | Designed to target bacterial topoisomerase II. mdpi.com |

| Spiropyrimidinetriones | Multidrug-resistant Gram-positive bacteria | DNA Gyrase Inhibition | Compound 33e showed superior in vivo efficacy against S. aureus infection compared to the standard. acs.org |

| Terpenyl pyrimidines | E. coli | Not specified | m-Bromo substituted derivatives showed appreciable activity. nih.gov |

Antifungal Activities

The agricultural and medicinal fields have benefited from the development of pyrimidine-based fungicides. nih.govfrontiersin.orgnih.gov Several commercial fungicides, such as pyrimethanil (B132214) and diflumetorim, are pyrimidine derivatives. nih.govfrontiersin.org Research has focused on synthesizing novel pyrimidine derivatives with enhanced antifungal activity.

One study reported the synthesis of three series of new pyrimidine derivatives and evaluated their in vitro antifungal activities against fourteen phytopathogenic fungi. nih.gov The results indicated that most of the synthesized compounds possessed fungicidal activities, with some being more potent than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov Another study synthesized seventeen pyrimidine derivatives containing an amide moiety and tested their fungicidal activities against B. dothidea, Phomopsis sp., and B. cinerea. frontiersin.org Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was better than that of pyrimethanil. frontiersin.org A recent high-throughput screen identified a novel pyrimidine-based scaffold with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. asm.org

Interactive Table: Antifungal Activity of Pyrimidine Derivatives

| Compound Type | Target Fungi | Key Findings |

|---|---|---|

| Novel Pyrimidine Derivatives | 14 phytopathogenic fungi | Activities of some compounds were higher than commercial fungicides flumorph and dimethomorph. nih.gov |

| Pyrimidine derivatives with amide moiety | B. dothidea, Phomopsis sp., B. cinerea | Compound 5o showed excellent activity against Phomopsis sp. (EC50 = 10.5 µg/ml). frontiersin.org |

Antiviral Activities (e.g., Anti-HIV, Anti-HBV, SARS-CoV-2 Cell Entry Inhibition)

Pyrimidine derivatives are a cornerstone of antiviral therapy, with many approved drugs targeting viral enzymes essential for replication. gsconlinepress.comgsconlinepress.com Their mechanism often involves inhibiting viral DNA or RNA synthesis. gsconlinepress.comgsconlinepress.com

Anti-HIV: Diarylpyrimidine (DAPY) derivatives are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. tandfonline.com These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function. tandfonline.com Numerous studies have focused on designing and synthesizing novel pyrimidine derivatives with improved potency against drug-resistant HIV strains. tandfonline.comnih.govresearchgate.netacs.org For instance, a series of 2,4,5-trisubstituted pyrimidines were developed, with compound 16c showing highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine. acs.org

Anti-HBV: Pyrimidine derivatives have also shown promise as anti-hepatitis B virus (HBV) agents. nih.govnih.gov Novel pyrimidine-based capsid assembly modulators have been synthesized and evaluated for their antiviral effects. nih.gov One such derivative, compound 23h , displayed potent inhibitory effects in in vitro assays and significantly decreased serum HBV DNA levels in a mouse model. nih.gov Other studies have explored 2-arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors. researchgate.net

SARS-CoV-2 Cell Entry Inhibition: In the context of the COVID-19 pandemic, researchers have investigated pyrimidine derivatives as potential inhibitors of SARS-CoV-2. tandfonline.comnih.govmdpi.comresearchgate.netnih.gov Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. tandfonline.com For example, the triazolopyrimidine 15c and the hydrazinyl-pyridopyrimidine 4 significantly inhibited SARS-CoV-2 Mpro with IC50 values of 8.723 µM and 10.69 µM, respectively. tandfonline.com Computational studies have also identified diaryl pyrimidine analogues that may disrupt the interaction between the viral spike glycoprotein (B1211001) and the human ACE2 receptor, thereby inhibiting viral entry. nih.gov

Interactive Table: Antiviral Activity of Pyrimidine Derivatives

| Virus | Target | Compound Type | Key Findings |

|---|---|---|---|

| HIV-1 | Reverse Transcriptase (NNRTI) | Diarylpyrimidines, 2,4,5-Trisubstituted Pyrimidines | Compound 16c showed high potency and improved resistance profile. tandfonline.comacs.org |

| HBV | Capsid Assembly, Polymerase | Pyrimidine-based modulators, 2-Arylthio-5-iodo pyrimidines | Compound 23h significantly reduced HBV DNA levels. nih.govresearchgate.net |

Antimalarial Activities

The emergence of drug-resistant Plasmodium parasites has necessitated the development of new antimalarial agents, and pyrimidine derivatives have been a significant area of focus. rsc.orggsconlinepress.comnih.govnih.gov Pyrimethamine, a pyrimidine derivative, has been used to treat malaria by targeting the dihydrofolate reductase enzyme in the parasite. gsconlinepress.comnih.gov

Recent research has explored the synthesis of hybrid molecules combining the pyrimidine scaffold with other pharmacophores to enhance antimalarial activity. rsc.orgnih.gov For example, a series of 4-aminoquinoline-pyrimidine hybrids were synthesized and showed improved activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov Another study developed sulfonamide derivatives based on pyrimidine-tethered oxospirochromane, which act as inhibitors of the falcipain-2 and falcipain-3 cysteine proteases of the Plasmodium parasite. nih.gov

Antitubercular Activities

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of drug-resistant strains. nih.govucl.ac.uk Pyrimidine-containing compounds have gained attention as potential antitubercular agents, with some candidates entering clinical trials. nih.govucl.ac.uk

Research in this area has focused on the design and synthesis of novel pyrimidine derivatives with potent activity against M. tuberculosis. nih.govacs.orgtandfonline.com One study identified ceritinib, a pyrimidine derivative, as having activity against M. tuberculosis and subsequently synthesized 32 novel derivatives, with compound 16j showing remarkable reduction in the bacterial burden in a mouse model. nih.gov Another study developed pyrimidine-tethered benzothiazole (B30560) derivatives that exhibited high activity against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. tandfonline.com The mechanism of action for some of these derivatives involves the inhibition of key mycobacterial enzymes. acs.org

Anticancer and Antitumor Properties

The pyrimidine scaffold is a privileged structure in the design of anticancer agents, with several pyrimidine-based drugs, such as 5-fluorouracil, being widely used in chemotherapy. gsconlinepress.comgsconlinepress.comnih.govsciensage.info These compounds often exert their effects by interfering with DNA synthesis in rapidly dividing cancer cells. gsconlinepress.com

Numerous studies have reported the synthesis and evaluation of novel pyrimidine derivatives with potent anticancer activity against various cancer cell lines. nih.govmdpi.comnih.govrsc.orgmdpi.comarabjchem.orgijrpr.comresearchgate.net For instance, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated as lipoxygenase inhibitors with potential antioxidant and anticancer activity. mdpi.comnih.gov Some of these derivatives showed strong cytotoxicity towards the A549 lung cancer cell line. nih.gov Another study designed and synthesized new aminopyrimidine derivatives, with the N-benzyl counterpart of the lead compound, 2a , inducing a significant decrease in cell viability in glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines. mdpi.com The anticancer activity of pyrimidine derivatives is often attributed to the inhibition of various kinases involved in cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases. rsc.orgresearchgate.net

Interactive Table: Anticancer Activity of Pyrimidine Derivatives

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | HaCaT, A549 | Lipoxygenase inhibition, Cytotoxicity | Derivative 2d showed the strongest cytotoxic effects against A549 cells. mdpi.comnih.gov |

| Aminopyrimidine derivatives | Glioblastoma, TNBC, Oral Squamous, Colon | Not specified | Compound 2a was 4-13 times more active than the lead compound. mdpi.com |

| Tetralin-6-yl pyrimidines | HepG2 (liver), Breast cancer | Not specified | Compounds 1 and 2 were active against liver cancer cells. sciensage.info |

| Pyrido[2,3-d]pyrimidines | Various | Kinase inhibition (TK, PI3K, CDK4/6) | Showed significant inhibitory effects against a variety of kinases. rsc.org |

Anti-Inflammatory and Antioxidant Activities

Beyond their anticancer potential, aminopyrimidine derivatives have been investigated for their roles in modulating inflammation and oxidative stress. These activities are often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.comnih.gov There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced at sites of inflammation. nih.govmedcentral.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects. nih.govnih.gov

Recent studies have demonstrated that pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.com In one study, a series of pyrimidine derivatives were tested for their ability to inhibit COX-1 and COX-2. Two compounds, designated L1 and L2, exhibited high selectivity towards inhibiting COX-2, with performance comparable to the known selective inhibitor meloxicam (B1676189) and superior to the non-selective NSAID piroxicam. mdpi.com These findings highlight the potential of the pyrimidine scaffold in developing new anti-inflammatory agents with improved safety profiles. mdpi.com

The anti-inflammatory effects of aminopyrimidine analogues extend to the modulation of various downstream mediators and signaling pathways.

Prostaglandin E2 (PGE2): As a direct product of the COX-2 enzyme, the inhibition of COX-2 by pyrimidine derivatives like L1 and L2 would inherently lead to a reduction in PGE2 synthesis. mdpi.comnih.gov Prostaglandin E2 is a principal mediator of inflammation, and its inhibition is a key component of the anti-inflammatory action of many drugs. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Aminopyridine and aminoguanidine (B1677879) have been identified as inhibitors of iNOS. nih.govnih.govplos.org For example, aminoguanidine acts as a selective inhibitor of iNOS and has been shown to reverse high expression of iNOS in the serum and brain of diabetic mice, thereby alleviating neuroinflammation. nih.gov Simple aminopyridines can also antagonize the substrate for iNOS, L-arginine, though often with low selectivity. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): This cytokine is a central regulator of inflammation. wikipedia.orgmdpi.comdrugs.com The purine (B94841) analogue 2-aminopurine (B61359) has been shown to selectively inhibit the expression of TNF-α by blocking the splicing of its precursor mRNA in primary human lymphoid cells. nih.gov Conversely, another aminopyridine derivative, 2-(1-adamantylamino)-6-methylpyridine (AdAMP), was found to enhance TNF-α production in certain tumor cells and lipopolysaccharide-induced monocytes, suggesting that different substitutions on the aminopyridine/pyrimidine core can lead to opposing effects on this mediator. nih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS and TNF-α. nih.govgoogle.com The activity of aminopyrimidine analogues on this pathway appears to be complex and substitution-dependent. For instance, aminoguanidine was found to reduce neuroinflammation by inhibiting the nuclear translocation of NF-κB in the cytoplasm of diabetic mice. nih.gov In contrast, the AdAMP derivative that enhanced TNF-α production was also shown to significantly activate NF-κB. nih.gov This dual activity highlights the versatility of the aminopyrimidine scaffold in modulating key inflammatory pathways.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are byproducts of cellular metabolism, and an imbalance in their levels can lead to oxidative stress, a condition implicated in numerous diseases. mdpi.com Antioxidants counteract this by neutralizing free radicals. ijpsonline.com The pyrimidine nucleus, a core structure in many biologically active compounds, has been a focus of research for developing new antioxidant agents. ijpsonline.comresearchgate.net

The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate an electron to a free radical, thereby neutralizing it. ijpsonline.com Some pyrimidine derivatives have demonstrated significant antioxidant activity by strongly inhibiting lipid peroxidation. nih.govnih.gov However, not all pyrimidine compounds show a strong interaction with stable free radicals like DPPH. nih.govnih.govdergipark.org.tr The antioxidant capacity can be influenced by the specific substitutions on the pyrimidine ring. dergipark.org.tr For instance, the presence of electron-releasing groups on the benzylidene moiety of some pyrimidine analogues has been shown to enhance their antioxidant activity. ijpsonline.com

It is important to note that while some pyrimidine derivatives exhibit direct ROS-scavenging properties, others may exert their antioxidant effects through different mechanisms, such as the inhibition of enzymes like lipoxygenase. nih.govnih.gov

Other Therapeutic Applications and Biological Targets

Beyond their antioxidant capabilities, 6-Amino-2-methoxypyrimidin-4-ol and its analogues have been investigated for a range of other therapeutic applications.

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. mdpi.commdpi.com Pyrimidine derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents. mdpi.com Research has shown that certain pyrimidine analogues can effectively lower blood glucose levels in animal models of diabetes. nih.govresearchgate.net

One of the mechanisms by which these compounds may exert their antidiabetic effects is through the inhibition of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and insulin (B600854) resistance. nih.gov Specifically, pyrimidine-5-carboxamide derivatives have been identified as NNMT inhibitors. nih.gov Another approach involves the development of pyrimidine-based thiazolidinedione derivatives, which have shown potent antidiabetic activity in preclinical studies. nih.gov Some fused pyrimidine derivatives have also demonstrated hypoglycemic and anti-hyperlipidemic effects, suggesting their potential as multi-target antidiabetic agents. mdpi.com

Anti-Alzheimer's Disease Potentials

Alzheimer's disease is a neurodegenerative disorder associated with the aggregation of amyloid-beta (Aβ) and tau proteins, as well as oxidative stress. nih.gov Pyrimidine derivatives are being explored as multi-target agents for Alzheimer's disease. nih.gov Some of these compounds have shown the ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. nih.gov Furthermore, certain pyrimidine analogues can reduce the aggregation of both Aβ and tau proteins. nih.govfigshare.com Their antioxidant properties and ability to chelate metal ions involved in the disease process further contribute to their therapeutic potential. nih.govmdpi.com

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and progression of certain cancers. nih.govnih.gov Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of Trk kinases. nih.govnih.gov Some of these compounds have shown kinase activity comparable to existing second-generation Trk inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a key structural feature for Trk inhibition, and substitutions at specific positions on this core structure are essential for their inhibitory activity. nih.gov

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition by Pyrimidine Analogues

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 14h | TrkA | 1.40 | nih.gov |

| 14h | TrkAG595R | 1.80 | nih.gov |

| 14j | TrkA | 0.86 | nih.gov |

Cholinesterase Inhibition

As mentioned in the context of Alzheimer's disease, the inhibition of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.gov Various pyrimidine derivatives have been designed and synthesized as cholinesterase inhibitors. nih.govresearchgate.netnih.gov

Structure-activity relationship studies have revealed that the nature of the substituents on the pyrimidine ring significantly influences the inhibitory potency and selectivity towards AChE and BChE. mdpi.comresearchgate.net For instance, some pyrimidine diamine derivatives have shown nanomolar inhibitory activity against both enzymes. nih.govfigshare.com In contrast, replacing an amino group with an amide has been found to drastically reduce the inhibitory potency. mdpi.com

Table 2: Cholinesterase Inhibition by Pyrimidine Derivatives

| Compound | Target | Ki (µM) | Reference |

|---|---|---|---|

| 9 | EeAChE | 0.312 | nih.gov |

| 22 | eqBChE | 0.099 | nih.gov |

| 10q | AChE | 0.88 | nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions, including those caused by Helicobacter pylori. ekb.eg The inhibition of urease is therefore a significant therapeutic target. nih.gov Dihydropyrimidinones and related pyrimidine derivatives have been identified as potent urease inhibitors. ekb.eg

The inhibitory activity of these compounds is influenced by the nature of the substituents on the pyrimidine ring. ekb.egnih.gov For example, dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have shown greater urease inhibitory activity than the standard inhibitor thiourea. ekb.eg Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active site of the urease enzyme. ekb.egresearchgate.net

Table 3: Urease Inhibition by Dihydropyrimidine Phthalimide Hybrids

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 10g | 12.6 ± 0.1 | ekb.eg |

| 10e | 14.2 ± 0.9 | ekb.eg |

| 10h | 15.7 ± 1.1 | ekb.eg |

| 10i | 17.3 ± 0.5 | ekb.eg |

| 10j | 20.1 ± 1.3 | ekb.eg |

Computational and Theoretical Investigations of 6 Amino 2 Methoxypyrimidin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in modern chemistry, enabling the prediction of various molecular properties with high accuracy. These calculations are instrumental in understanding the fundamental aspects of chemical structures and their behavior. For pyrimidine (B1678525) derivatives, such as the hydrated form of 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), computational analyses have been pivotal in elucidating molecular geometries and global reactive parameters. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic properties of molecules. For instance, DFT calculations have been successfully employed to investigate the structure of various pyrimidine derivatives. nih.gov The B3LYP method, a popular DFT functional, combined with appropriate basis sets like 6-311++G(d,p), has been used to optimize molecular geometries and predict vibrational frequencies. nih.gov These theoretical predictions often show good agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net For example, in a study of a hydrated pyrimidinone derivative, the HOMO-LUMO energy gap was calculated to be 3.69 eV, indicating the potential for charge transfer within the molecule. researchgate.net

To illustrate the concept, the following table presents HOMO-LUMO data for a related pyrimidine derivative, 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 5.10 |

This data is for 2-amino-4,6-dimethylpyrimidine and is intended to be illustrative of the types of values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays different colors on the molecular surface, representing the electrostatic potential. researchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to neutral potential. MEP analysis has been used to understand the charge distribution in various molecules, including pyrimidine derivatives, helping to identify regions prone to intermolecular interactions. researchgate.netnih.gov

Charge transfer analysis helps in understanding the electronic interactions between a donor and an acceptor molecule. This is particularly relevant in the study of charge-transfer complexes. For instance, the interaction between 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and a π-acceptor like 2,5-dihydroxy-p-benzoquinone (DHBQ) has been studied, revealing the formation of a hydrogen-bonded charge-transfer complex. documentsdelivered.comresearchgate.net Spectrophotometric studies can be used to determine the stoichiometry and stability of such complexes in solution. researchgate.net The formation of these complexes is often accompanied by the appearance of a new absorption band in the electronic spectrum. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.orgresearchgate.net The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. researchgate.net QTAIM analysis can reveal the nature and strength of interactions, including hydrogen bonds. researchgate.netnih.gov

Reduced Density Gradient (RDG) analysis is a complementary tool used to visualize and characterize non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions such as hydrogen bonds, van der Waals forces, and steric repulsions can be identified and visualized as isosurfaces. This method has been applied to study the interactions in crystals of pyrimidine derivatives. researchgate.net

Thermodynamic Parameters and Energy Exchange

Computational methods can also be used to calculate thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters are crucial for understanding the spontaneity and energetics of chemical reactions and interactions. For example, the thermodynamic properties of charge-transfer complex formation between pyrimidine derivatives and acceptors have been investigated. researchgate.netresearchgate.net These studies can reveal whether the complex formation is an exothermic or endothermic process and provide insights into the driving forces of the interaction. researchgate.net The thermodynamic properties of molecules like 2-amino-4,6-dimethyl pyrimidine (ADMP) have also been calculated from their optimized structures and harmonic frequencies. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.

Although direct molecular docking studies of 6-amino-2-methoxypyrimidin-4-ol with human angiotensin-converting enzyme 2 (hACE2) or the SARS-CoV-2 spike protein are not specifically documented, research on other pyrimidine derivatives highlights their potential as inhibitors of various protein targets. For instance, derivatives of 2-aminopyrimidine (B69317) have been the subject of computational analysis to understand their molecular properties.

Studies on other small molecules targeting the interaction between the SARS-CoV-2 spike protein and hACE2 have identified key amino acid residues critical for binding. nih.gov This interaction is a primary target for antiviral drug development. nih.gov The spike protein's receptor-binding domain (RBD) directly interacts with the peptidase domain of hACE2. nih.gov Computational analyses have been employed to understand the binding interface and to screen for potential small molecule inhibitors. nih.govnih.gov It is plausible that a molecule like this compound could be modeled to investigate its potential interactions with these key residues.

In a broader context, substituted pyrimidine derivatives have been evaluated as inhibitors of various enzymes. For example, 2-substituted aniline (B41778) pyrimidine derivatives have been designed and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. nih.gov Such studies often involve molecular docking to predict how these compounds fit into the enzyme's active site.

A hypothetical docking of this compound into an enzyme active site would likely involve hydrogen bonding via its amino and hydroxyl groups, as well as potential interactions involving the methoxy (B1213986) group and the pyrimidine ring itself. The specific interactions would, of course, depend on the topology and amino acid composition of the target binding site.

Table 1: Potential Ligand-Protein Interactions for a Pyrimidine Core Structure

| Type of Interaction | Potential Interacting Groups on Pyrimidine Core | Example Protein Residues |

| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl group (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Ring Nitrogens, Methoxy Oxygen (-OCH3), Carbonyl Oxygen | Arginine, Lysine, Histidine, Asparagine, Glutamine |

| Hydrophobic Interactions | Pyrimidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Prediction of Binding Affinities and Complex Stability

The prediction of binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a key outcome of molecular docking and more advanced computational methods like molecular dynamics simulations. For related pyrimidine derivatives, these predictions have been crucial in guiding the synthesis and selection of compounds for further testing.

For example, in the development of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives as A3 adenosine (B11128) receptor antagonists, computational models were used to guide the selection of substituents to improve binding affinity. One derivative was identified with a high binding affinity (Ki of 3.5 nM). Similarly, for 2-substituted aniline pyrimidine derivatives targeting Mer and c-Met kinases, inhibitory activities (IC50 values) in the nanomolar range were achieved, guided by computational design. nih.gov

While a specific binding affinity for this compound cannot be provided without a specific target and dedicated study, the principles from related research suggest that its pyrimidine core can serve as a scaffold for potent inhibitors. The stability of the resulting ligand-protein complex would be assessed using molecular dynamics simulations, which can reveal how the ligand and protein move and interact over time, providing insights into the durability of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Although a specific QSAR model for this compound has not been detailed, studies on other classes of compounds containing amino and pyrimidine-like structures have successfully used this approach. For instance, a QSAR study was conducted on a series of 2-amino-6-arylsulfonylbenzonitriles, which are anti-HIV-1 agents. This study demonstrated good predictive ability, indicating that the models could be used to estimate the activity of new compounds in this class.

A hypothetical QSAR study involving this compound would require a dataset of structurally similar pyrimidine derivatives with measured biological activity against a specific target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of these molecules would be calculated and correlated with their activity. The resulting QSAR model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.

In Silico ADMET and Drug-Likeness Prediction

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its "drug-likeness."

Predictive models can estimate various ADMET properties for a given chemical structure. For compounds related to this compound, such as 2-amino-6-arylsulfonylbenzonitriles, ADME evaluations have been performed to assess their potential as drug candidates. These assessments often involve calculating parameters like the topological polar surface area (TPSA), which is related to intestinal absorption and blood-brain barrier penetration.

For this compound, we can infer some potential ADMET characteristics based on its structure. The presence of polar groups (amino and hydroxyl) would likely increase its water solubility, which is favorable for absorption. However, these groups also contribute to a higher TPSA, which might limit its ability to cross the blood-brain barrier. The methoxy group may be subject to metabolism in the liver. A full in silico ADMET profile would require specialized software to calculate a wide range of predictive parameters.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. A common tool for this evaluation is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While a full computational analysis is not available, we can perform a preliminary assessment of this compound against these criteria.

Table 2: Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value/Count | Lipinski's Rule of Five Guideline |

| Molecular Weight | 141.13 g/mol | < 500 |

| logP (octanol-water partition coefficient) | (Not directly available, but likely low due to polar groups) | < 5 |

| Hydrogen Bond Donors | 2 (from -NH2 and -OH) | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (2 ring N, O in -OH, O in -OCH3) | ≤ 10 |

Based on this preliminary analysis, this compound appears to comply with Lipinski's Rule of Five, suggesting it has favorable drug-like characteristics for oral bioavailability. Further computational predictions would be needed to assess other parameters like rotatable bonds and polar surface area to get a more complete picture of its drug-likeness.

Advanced Analytical Characterization Techniques for 6 Amino 2 Methoxypyrimidin 4 Ol and Its Synthesized Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods offer a wealth of information regarding their structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2-amino-4,6-dimethoxypyrimidine, a derivative of the target compound, the amino protons typically appear as a singlet, with chemical shifts reported in the range of 5.1-5.3 ppm. ijirset.comsemanticscholar.org The methoxy (B1213986) protons also produce a characteristic singlet. semanticscholar.org For 4-amino-6-hydroxy-2-methylpyrimidine, the methyl protons and the pyrimidine (B1678525) ring proton can be identified by their specific chemical shifts and splitting patterns. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of substituents. researchgate.netresearchgate.net For instance, in 4-amino-6-hydroxy-2-methylpyrimidine, the carbon atoms of the pyrimidine ring and the methyl group exhibit distinct resonances. chemicalbook.com Studies on various amino acid and peptide derivatives have shown that the chemical shifts of carbonyl carbons are influenced by solvent polarity and molecular interactions. mdpi.com

Interactive Data Table: Representative NMR Data for Pyrimidine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 2-Amino-4,6-dimethoxypyrimidine | ¹H | 5.1-5.3 | s (NH₂) | ijirset.comsemanticscholar.org |

| 2-Amino-4,6-dimethoxypyrimidine | ¹H | ~3.9 | s (OCH₃) | semanticscholar.org |

| 4-Amino-6-hydroxy-2-methylpyrimidine | ¹H | - | - | chemicalbook.com |

| 4-Amino-6-hydroxy-2-methylpyrimidine | ¹³C | - | - | chemicalbook.com |

| 2-Amino-4,6-diphenylnicotinonitriles | ¹H | 7.09–7.25 | s (H-5) | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | ¹H | 5.30–5.38 | br s (NH₂) | mdpi.com |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. "s" denotes a singlet and "br s" a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For aminopyrimidine derivatives, the FT-IR spectrum typically shows characteristic absorption bands for the amino (-NH₂) group, including asymmetric and symmetric stretching vibrations. For instance, in 2-aminopyrimidines, these bands are observed in the range of 3456–3182 cm⁻¹. ijirset.com The N-H stretching vibrations in pyrimidine derivatives have also been reported around 3387-3441 cm⁻¹. researchgate.net The scissoring vibration of the NH₂ group is another key diagnostic peak. tsijournals.com

The presence of a hydroxyl (-OH) group in 6-Amino-2-methoxypyrimidin-4-ol would be indicated by a broad absorption band in the high-frequency region of the spectrum. The C=O stretching vibration in pyrimidine derivatives is typically observed around 1674 cm⁻¹. researchgate.net The C-O stretching vibrations can also be identified in the fingerprint region. ieeesem.com The pyrimidine ring itself exhibits characteristic stretching and deformation vibrations. tsijournals.com

Interactive Data Table: Characteristic FT-IR Frequencies for Pyrimidine Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3456–3182 | ijirset.com |

| Amino (-NH₂) | N-H Stretching | 3387–3441 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1674 | researchgate.net |

| Pyrimidine Ring | Stretching | 1600–1300 | tsijournals.com |

| C-H (sp³) | Asymmetric & Symmetric Stretching | 2923 & 2853 | ieeesem.com |

Mass Spectrometry (MS, LC-MS(ESI), GC-MS) for Molecular Ion Peaks and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.